3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid is a chemical compound classified under purine derivatives. Its molecular formula is C8H8ClN4O2S, and it is recognized for its potential applications in biochemical research, particularly in the study of nucleotides and enzyme interactions. The compound features a sulfanyl group attached to a propanoic acid moiety, which is linked to a chlorinated purine structure.
This compound can be synthesized from 2-chloro-7H-purine through a reaction with suitable thiol reagents. The synthesis typically requires controlled conditions, including the use of bases and solvents to facilitate the reaction process.
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid belongs to the class of sulfanyl acids and is categorized as a purine derivative. Its structural characteristics enable it to interact with various biological targets, making it significant in pharmacological studies.
The synthesis of 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid generally involves the following steps:
The reaction proceeds through nucleophilic substitution where the thiol displaces the chlorine atom on the purine ring, forming the desired product.
The molecular structure of 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid can be described by its IUPAC name and molecular formula:
The InChI representation of the compound is as follows:
This representation provides insight into the connectivity and stereochemistry of the compound.
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid is capable of undergoing several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid primarily involves its interaction with enzymes related to purine metabolism. It may act as an inhibitor or substrate for these enzymes, influencing metabolic pathways associated with nucleotide synthesis and degradation. The presence of the sulfanyl group may also facilitate redox reactions that impact cellular signaling pathways.
The physical properties include:
Key chemical properties include:
Relevant data on thermodynamic properties suggest that it has specific heat capacities and enthalpy changes associated with its reactions in gas phase conditions .
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid has several applications in scientific research:
The synthesis of 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid centers on constructing the purine-thioether linkage through nucleophilic aromatic substitution (SNAr). The primary synthetic route involves reacting 2,6-dichloropurine with 3-mercaptopropanoic acid under controlled alkaline conditions. This two-step approach first generates the key intermediate 2-chloro-6-(chloro)purine, followed by selective thioetherification at the C6 position. The C6 site demonstrates enhanced electrophilicity compared to C2 due to reduced electron density at this position, enabling regioselective substitution when using stoichiometrically controlled equivalents of the thiol nucleophile [2] [4].
Alternative pathways include the use of protected propanoic acid derivatives to prevent unwanted side reactions. For instance, employing tert-butyl 3-mercaptopropanoate followed by acidic deprotection circumvents issues related to carboxylic acid involvement in the coupling reaction. Microwave-assisted synthesis has been explored to accelerate the SNAr reaction, reducing reaction times from 12-24 hours under conventional reflux to 30-90 minutes while maintaining yields of 70-85%. The reaction mechanism proceeds through a Meisenheimer complex intermediate, where the thiolate anion attacks the electron-deficient C6 carbon of the purine ring, followed by chloride expulsion [3] [4].
Table 1: Key Synthetic Intermediates for 3-[(2-Chloro-7H-purin-6-yl)sulfanyl]propanoic Acid Production
Intermediate | Role in Synthesis | Key Structural Features | Reaction Conditions |
---|---|---|---|
2,6-Dichloropurine | Purine Scaffold Precursor | Dichloro-substitution at C2/C6 positions | Room temperature, inert atmosphere |
3-Mercaptopropanoic Acid | Thiol-Containing Chain | Free carboxylic acid, nucleophilic thiol group | Deprotonation with mild base (K₂CO₃) |
2-Chloro-6-[(3-tert-butoxycarbonyl)propylthio]purine | Protected Intermediate | tert-Butyl ester protection | Reflux in aprotic solvents (DMF, acetonitrile) |
Purine-Thioether Adduct | Direct Coupling Product | Unprotected carboxylic acid, C2-Cl retained | Acidic deprotection (TFA/DCM) |
Critical parameters influencing yield and purity include: (1) Solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reaction kinetics); (2) Temperature control (maintained at 60-80°C prevents thermal decomposition); (3) Exclusion of moisture (prevents hydrolysis of chloropurine intermediate); and (4) Strict stoichiometry (1:1 molar ratio minimizes disulfide formation from thiol oxidation). The C2 chlorine remains intact throughout these reactions due to its lower reactivity compared to C6, providing a handle for further derivatization in medicinal chemistry applications [2] [3].
Optimizing the thioether bond formation requires addressing three primary challenges: thiol oxidation, regioselectivity, and byproduct formation. Oxidation prevention is achieved through degassing solvents with nitrogen or argon and incorporating reducing agents like tris(2-carboxyethyl)phosphine (TCEP) at 0.1-0.5 eq. Regioselectivity is controlled by: (1) Sequential addition of reagents (slow addition of thiolate to purine solution); (2) Electronic modulation (electron-withdrawing groups on purine enhance C6 electrophilicity); and (3) Steric directing groups (though not applicable to this minimally substituted purine) [3] [8].
Solvent optimization studies reveal significant impacts on reaction kinetics and yields. Comparative analysis demonstrates:
Table 2: Solvent Optimization for Sulfur-Based Coupling Reactions
Solvent System | Reaction Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
DMF | 70 | 6 | 85 | <5% disulfide |
Acetonitrile | 80 | 8 | 78 | <3% disulfide |
THF/DMF (1:1) | 65 | 10 | 72 | 5-7% hydrolyzed purine |
Methanol | 60 | 12 | 45 | Significant hydrolysis |
Dichloromethane | 40 | 24 | 30 | High disulfide formation |
Catalytic systems significantly enhance reaction efficiency: Phase-transfer catalysts (tetrabutylammonium bromide, 5 mol%) improve interfacial kinetics in biphasic systems, while copper(I) iodide (3 mol%) accelerates coupling through copper-thiolate complex formation. However, metal catalysts risk contamination that may complicate pharmaceutical applications. Base selection proves critical: mild inorganic bases (K₂CO₃, Cs₂CO₃) outperform strong organic bases (triethylamine, DIPEA) by minimizing purine ring decomposition. Kinetic studies show the reaction follows second-order kinetics (first-order in both reactants), with activation energies of 50-65 kJ/mol depending on solvent polarity [3] [6].
Scaling considerations reveal distinct challenges: exothermic reaction onset requires controlled addition rates, while increased mixing efficiency becomes critical above 100g scale to prevent localized concentration gradients. Workup optimization employs pH-controlled extraction (pH 4-5) to partition the product into aqueous phase while leaving hydrophobic impurities in organic solvents. Process analytical technology (PAT) implementation via in situ FTIR monitors the characteristic C-S stretching vibration at 680 cm⁻¹ to determine reaction endpoint [3] [8].
Purification of 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid presents multiple challenges due to its chemical properties: (1) Amphoteric nature (carboxylic acid and basic purine nitrogen); (2) Tautomerism (lactam-lactim tautomerism creates multiple forms); (3) Polar-nonpolar dichotomy complicating extraction; and (4) Thermal instability limiting distillation options. Standard purification employs gradient recrystallization from ethanol/water (4:1 to 1:1 v/v) or ethyl acetate/n-hexane systems, yielding crystalline material with >95% purity by HPLC [3] [6].
Chromatographic purification requires acidic modifiers to suppress silanol interactions. Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients provide optimal resolution, while normal-phase silica leads to significant tailing and product loss. Common impurities include: (1) Disulfide-linked dimer (retention time +2.5 min vs main peak); (2) 6-Hydroxypurine derivative (hydrolysis product); and (3) Unreacted starting materials. These impurities are minimized through reaction optimization but typically require chromatographic removal at 0.1-0.5% levels in pharmaceutical-grade material [2] [3].
Characterization employs complementary analytical techniques to overcome individual limitations:
Table 3: Characterization Techniques for Thioether-Linked Purine Derivatives
Technique | Key Diagnostic Features | Characterization Challenges | Resolution Strategies |
---|---|---|---|
¹H NMR (400 MHz, DMSO-d6) | δ 3.15 (t, 2H, -SCH₂-), 2.65 (t, 2H, -CH₂CO), 4.45 (s, 1H, purine H8) | Signal broadening from tautomerism; residual solvents | High-temperature NMR (60°C); extensive drying |
¹³C NMR | δ 173.5 (COOH), 151.2 (C2), 152.4 (C6), 32.1 (-SCH₂-), 33.5 (-CH₂CO) | Low sensitivity for carbon quantification | Extended acquisition times (20,000+ scans) |
FTIR | 1715 cm⁻¹ (C=O str), 1570 cm⁻¹ (C=N str), 680 cm⁻¹ (C-S str) | Overlap of carbonyl and amide bands | Deconvolution analysis; ATR-FTIR for solid state |
HPLC-UV (254 nm) | Retention time: 6.8 min (C18, 30% MeCN) | Tailing from acidic groups | Ion-pairing agents (0.1% TFA) |
HRMS (ESI-) | m/z calc for C₈H₇ClN₄O₂S⁻: 272.9972; found: 272.9968 | Adduct formation with sodium | Formic acid mobile phase; direct infusion |
Computational chemistry provides supplemental validation: Calculated log P values (2.29) match experimental reverse-phase HPLC lipophilicity indices, while predicted ¹³C NMR shifts using density functional theory (DFT) correlate with experimental data within 3 ppm. The carboxylic acid group introduces significant crystallization challenges due to competing hydrogen bonding motifs. Polymorphism screening identifies three crystalline forms, with Form I (monoclinic P2₁/c) showing optimal stability under ambient conditions. X-ray powder diffraction (XRPD) characterization reveals characteristic peaks at 8.5°, 14.7°, and 17.2° 2θ for the preferred polymorph [3] [6].
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C before melting, confirming thermal instability observed during distillation attempts. This necessitates storage below -20°C for long-term stability. The compound demonstrates moderate aqueous solubility (0.469 mg/mL) that decreases with acidic pH due to protonation of the purine ring (pKa ~3.8) and subsequent reduced solvation [6]. These comprehensive characterization approaches enable definitive structural confirmation and quality control of this synthetically valuable intermediate.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: